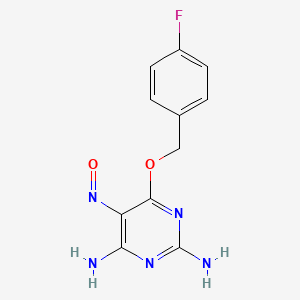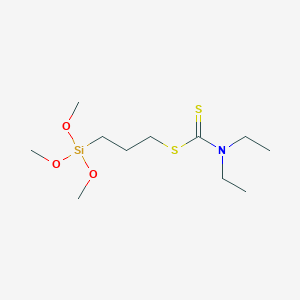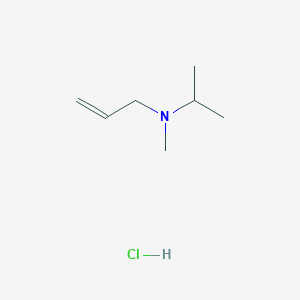![molecular formula C9H12N2O4 B12557267 2-[(3-Hydroxypropyl)amino]-4-nitrophenol CAS No. 177080-36-3](/img/structure/B12557267.png)
2-[(3-Hydroxypropyl)amino]-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Hydroxypropyl)amino]-4-nitrophenol is an organic compound with the molecular formula C9H12N2O4. It is known for its pale yellow crystalline or powder form and is slightly soluble in water but easily soluble in organic solvents like ethanol, ether, and acetone . This compound contains both hydroxyl and amino functional groups, along with a nitro group, making it chemically active and versatile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Hydroxypropyl)amino]-4-nitrophenol typically starts with phenol as the base material. The process involves a nitration reaction followed by the introduction of a hydroxypropylamine group. The steps are as follows:
Nitration: Phenol undergoes nitration to form 4-nitrophenol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and amination processes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions at the hydroxyl or amino groups.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to 2-[(3-Hydroxypropyl)amino]-4-aminophenol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-[(3-Hydroxypropyl)amino]-4-nitrophenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of hair dyes and other cosmetic products due to its coloring properties.
Mécanisme D'action
The mechanism of action of 2-[(3-Hydroxypropyl)amino]-4-nitrophenol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
- 4-Amino-2-nitrophenol
- 4-Hydroxy-3-nitroaniline
Comparison: 2-[(3-Hydroxypropyl)amino]-4-nitrophenol is unique due to the presence of the hydroxypropylamine group, which imparts additional chemical reactivity and potential biological activity compared to similar compounds. This makes it a valuable intermediate in various chemical and industrial processes.
Propriétés
Numéro CAS |
177080-36-3 |
|---|---|
Formule moléculaire |
C9H12N2O4 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
2-(3-hydroxypropylamino)-4-nitrophenol |
InChI |
InChI=1S/C9H12N2O4/c12-5-1-4-10-8-6-7(11(14)15)2-3-9(8)13/h2-3,6,10,12-13H,1,4-5H2 |
Clé InChI |
DTFWMQDZGWSZAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])NCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Phenyl-5-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B12557228.png)



![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)


![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)

